Mepaot
Mepaot
Brand Name:
Vulcanchem
CAS No.:
113789-44-9
VCID:
VC20823134
InChI:
InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Molecular Formula:
C48H74N12O12S2
Molecular Weight:
1075.3 g/mol
Mepaot
CAS No.: 113789-44-9
Cat. No.: VC20823134
Molecular Formula: C48H74N12O12S2
Molecular Weight: 1075.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113789-44-9 |
|---|---|
| Molecular Formula | C48H74N12O12S2 |
| Molecular Weight | 1075.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
| Standard InChI Key | KCJUGLUYVHOSJK-DCFRFDPNSA-N |
| Isomeric SMILES | CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator